molecular formula C10H13NO B11916936 (S)-5-methylchroman-4-amine

(S)-5-methylchroman-4-amine

Cat. No.: B11916936
M. Wt: 163.22 g/mol
InChI Key: DSSUVKQMJDZIDG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methylchroman-4-amine is a chiral amine compound with a chroman structure It is characterized by the presence of a methyl group at the 5-position and an amine group at the 4-position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable chroman derivative.

    Introduction of the Methyl Group: A methyl group is introduced at the 5-position of the chroman ring through alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-5-Methylchroman-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chroman ring structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    ®-5-Methylchroman-4-amine: The enantiomer of (S)-5-Methylchroman-4-amine with different stereochemistry.

    5-Methylchroman-4-ol: A related compound with a hydroxyl group instead of an amine group.

    Chromane: The parent compound without the methyl and amine substitutions.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(4S)-5-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3/t8-/m0/s1

InChI Key

DSSUVKQMJDZIDG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2[C@H](CCOC2=CC=C1)N

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.